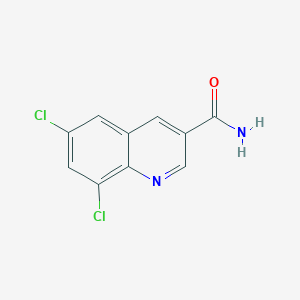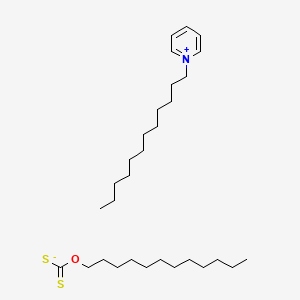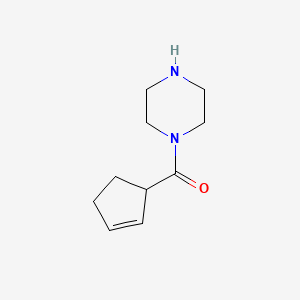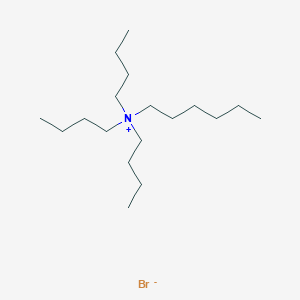![molecular formula C24H14Cu2N6O8 B13735707 dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine is a coordination compound that features copper ions coordinated with pyrazine-2,3-dicarboxylate and 4-[(E)-2-pyridin-4-ylethenyl]pyridine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine typically involves the reaction of copper salts with pyrazine-2,3-dicarboxylate and 4-[(E)-2-pyridin-4-ylethenyl]pyridine under controlled conditions. One common method involves dissolving copper(II) chloride in a solvent such as ethanol, followed by the addition of pyrazine-2,3-dicarboxylate and 4-[(E)-2-pyridin-4-ylethenyl]pyridine. The reaction mixture is then heated and stirred to facilitate the formation of the coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The copper centers can participate in redox reactions, where they alternate between different oxidation states.
Substitution: Ligands coordinated to the copper ions can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, and various ligands for substitution and coordination reactions. The reactions are typically carried out in solvents like ethanol or water, and under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new coordination compounds with different ligands .
Applications De Recherche Scientifique
Chemistry
In chemistry, dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine is studied for its catalytic properties. It can act as a catalyst in various organic reactions, including oxidation and coupling reactions .
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that copper complexes can exhibit significant antibacterial and antifungal activities .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Copper complexes are known to interact with biological molecules, and this compound may have potential as a drug candidate for treating infections or other diseases .
Industry
In industry, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis .
Mécanisme D'action
The mechanism of action of dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine involves the interaction of the copper centers with target molecules. The copper ions can participate in redox reactions, facilitating the transfer of electrons and the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to antimicrobial effects or other biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II)-pyrazine-2,3-dicarboxylate Coordination Polymer with Monoethanolamine: This compound features a similar pyrazine-2,3-dicarboxylate ligand but with monoethanolamine as the coordinating ligand.
Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate Complexes: These complexes involve a similar pyrazine-2,3-dicarboxylate ligand but with different coordinating ligands.
Uniqueness
Dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine is unique due to the presence of the 4-[(E)-2-pyridin-4-ylethenyl]pyridine ligand, which imparts distinct structural and electronic properties.
Propriétés
Formule moléculaire |
C24H14Cu2N6O8 |
|---|---|
Poids moléculaire |
641.5 g/mol |
Nom IUPAC |
dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine |
InChI |
InChI=1S/C12H10N2.2C6H4N2O4.2Cu/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;2*9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-10H;2*1-2H,(H,9,10)(H,11,12);;/q;;;2*+2/p-4/b2-1+;;;; |
Clé InChI |
RRMWOHQPGQRCKI-MBCFVHIPSA-J |
SMILES isomérique |
C1=CN=CC=C1/C=C/C2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
SMILES canonique |
C1=CN=CC=C1C=CC2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


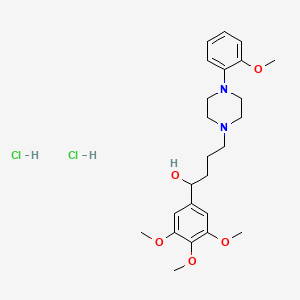

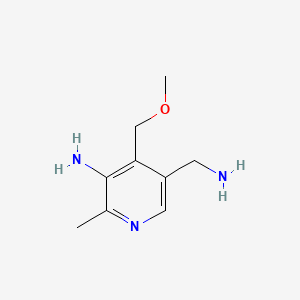
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)

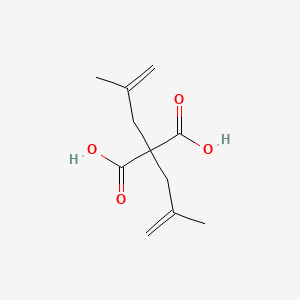
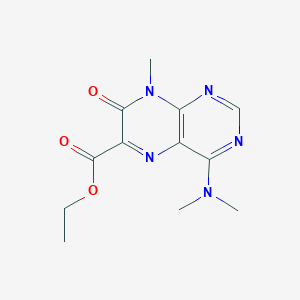
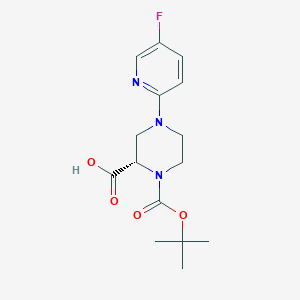
![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)
